Cas no 2231697-63-3 (1-Amino-6-phenylpiperidin-2-one)
1-Amino-6-phenylpiperidin-2-one Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL12918110
- 1-amino-6-phenylpiperidin-2-one
- EN300-27149406
- 2231697-63-3
- 1-Amino-6-phenylpiperidin-2-one
-
- MDL: MFCD32859834
- Inchi: 1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2
- InChI Key: PSBOMPLEAJZCJH-UHFFFAOYSA-N
- SMILES: O=C1CCCC(C2C=CC=CC=2)N1N
Computed Properties
- Exact Mass: 190.110613074g/mol
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.3Ų
1-Amino-6-phenylpiperidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27149406-1g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95% | 1g |
$743.0 | 2023-09-11 | |
| Enamine | EN300-27149406-5g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95% | 5g |
$2152.0 | 2023-09-11 | |
| Enamine | EN300-27149406-10g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95% | 10g |
$3191.0 | 2023-09-11 | |
| Enamine | EN300-27149406-0.05g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
| Enamine | EN300-27149406-0.1g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
| Enamine | EN300-27149406-0.25g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95.0% | 0.25g |
$367.0 | 2025-03-20 | |
| Enamine | EN300-27149406-0.5g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-27149406-1.0g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-27149406-2.5g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
| Enamine | EN300-27149406-5.0g |
1-amino-6-phenylpiperidin-2-one |
2231697-63-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 |
1-Amino-6-phenylpiperidin-2-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-Amino-6-phenylpiperidin-2-one
1-Amino-6-phenylpiperidin-2-one (CAS No: 2231697-63-3)
1-Amino-6-phenylpiperidin-2-one is a structurally unique compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound, identified by the CAS registry number 2231697-63-3, belongs to the class of piperidinone derivatives and is characterized by its amino group at position 1 and a phenyl substituent at position 6. The compound's structure makes it a promising candidate for various applications, particularly in the development of bioactive molecules with therapeutic potential.
The synthesis of 1-amino-6-phenylpiperidin-2-one involves a series of well-established organic reactions, including nucleophilic substitutions, cyclizations, and reductions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for studying stereochemical effects in biological systems. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing environmental impact while maintaining high yields.
One of the most notable aspects of 1-amino-6-phenylpiperidin-2-one is its role as a precursor in the synthesis of biologically active compounds. For instance, it has been utilized as an intermediate in the development of inhibitors for monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Studies have shown that derivatives of this compound exhibit potent MAO inhibitory activity, making them valuable tools for understanding the mechanisms underlying these diseases.
Recent research has also highlighted the potential of 1-amino-6-phenylpiperidin-2-one as a scaffold for designing kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in various cancers and inflammatory disorders. By modifying the phenyl group and other substituents on the piperidinone ring, scientists have created analogs with enhanced selectivity and potency against specific kinase targets.
In addition to its pharmacological applications, 1-amino-6-phenylpiperidin-2-one has found utility in materials science. Its ability to form stable metal complexes has led to its use in catalysis and sensor development. For example, derivatives of this compound have been employed as catalysts in asymmetric hydrogenation reactions, demonstrating high enantioselectivity and turnover numbers.
The versatility of 1-amino-6-phenvlpiperidin-2-one is further underscored by its role in peptide synthesis. The amino group at position 1 allows for easy incorporation into peptide chains, enabling the creation of bioactive peptides with diverse functions. This has opened new avenues for exploring peptide-based therapeutics in areas such as infectious diseases and immune modulation.
From a structural standpoint, 1-amino-piperidine derivatives like this compound exhibit interesting conformational properties due to their six-membered ring system. Computational studies have revealed that the phenyl group at position 6 induces specific torsional angles that influence binding affinity to biological targets. This understanding has guided efforts to design more effective drug candidates by optimizing spatial arrangements within the molecule.
The study of 1-amino-piperidine derivatives has also contributed to our understanding of molecular recognition processes. By investigating how these compounds interact with proteins and other biomolecules, researchers have gained insights into key principles of drug design, such as hydrophobicity, hydrogen bonding, and steric effects.
Looking ahead, 1-amino-piperidine derivatives like this compound are expected to play an increasingly important role in both academic research and industrial applications. As new synthetic methods emerge and computational tools become more sophisticated, we can anticipate even greater diversity in the structures derived from this core scaffold.
In conclusion, 1-amino-piperidine derivatives, particularly 1-amino-piperidine derivative CAS No: 2231697, represent a valuable class of compounds with wide-ranging applications across multiple disciplines. Their structural versatility, combined with advances in synthetic methodology and computational modeling, positions them as key players in future discoveries aimed at addressing unmet medical needs and advancing materials science.
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